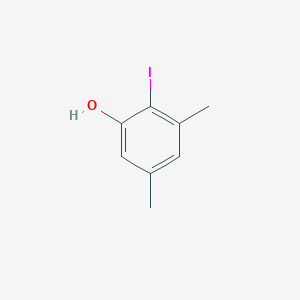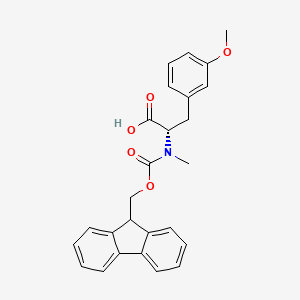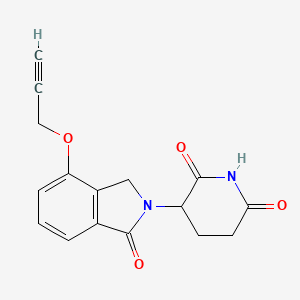
2-Iodo-3,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3,5-dimethylphenol is an organic compound with the molecular formula C8H9IO It is a derivative of phenol, where the hydrogen atoms at positions 2, 3, and 5 of the benzene ring are substituted by iodine and methyl groups, respectively
Méthodes De Préparation
The synthesis of 2-Iodo-3,5-dimethylphenol can be achieved through several methods. One common approach involves the iodination of 3,5-dimethylphenol. This reaction typically uses iodine and an oxidizing agent such as sodium iodate or potassium iodate in an acidic medium. The reaction conditions often include heating to facilitate the substitution reaction .
Industrial production methods for 3,5-dimethylphenol, a precursor to this compound, involve the alkylation of phenol with methanol in the presence of a catalyst, followed by separation and purification processes .
Analyse Des Réactions Chimiques
2-Iodo-3,5-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde .
Applications De Recherche Scientifique
2-Iodo-3,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Mécanisme D'action
The mechanism by which 2-Iodo-3,5-dimethylphenol exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to molecular targets. The methyl groups can affect the compound’s hydrophobicity and overall molecular stability .
Comparaison Avec Des Composés Similaires
2-Iodo-3,5-dimethylphenol can be compared to other similar compounds such as:
3,5-Dimethylphenol: Lacks the iodine atom, making it less reactive in halogen bonding interactions.
2-Iodo-4,6-dimethylphenol: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
2-Bromo-3,5-dimethylphenol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C8H9IO |
|---|---|
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
2-iodo-3,5-dimethylphenol |
InChI |
InChI=1S/C8H9IO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 |
Clé InChI |
VVSFSTVCISVYLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)O)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)

![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)




![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)

![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)
![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)


